molecular formula C8H7ClFN B1613716 6-chloro-5-fluoro-2,3-dihydro-1H-indole CAS No. 205584-67-4

6-chloro-5-fluoro-2,3-dihydro-1H-indole

Cat. No. B1613716
M. Wt: 171.6 g/mol
InChI Key: RVYDZMQIYQISAU-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-2,3-dihydro-1H-indole is a compound with the molecular weight of 171.6 . It is a yellow to brown solid and is part of the indole family, which is known for its diverse pharmacological activities .


Synthesis Analysis

Indole derivatives, including 6-chloro-5-fluoro-2,3-dihydro-1H-indole, have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The molecular structure of 6-chloro-5-fluoro-2,3-dihydro-1H-indole is represented by the linear formula C8H7ClFN . The aromatic heterocyclic scaffold of indole, which resembles various protein structures, has received attention from organic and medicinal chemists .


Chemical Reactions Analysis

Indole-containing small molecules, including 6-chloro-5-fluoro-2,3-dihydro-1H-indole, have been reported to have diverse pharmacological activities . The transition metal-catalyzed cyclization reactions of unsaturated substrates have become a powerful tool for constructing indole rings .


Physical And Chemical Properties Analysis

6-Chloro-5-fluoro-2,3-dihydro-1H-indole is a yellow to brown solid . It has a molecular weight of 171.6 and is represented by the linear formula C8H7ClFN .

Scientific Research Applications

Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Here are some general applications of indole derivatives:

  • Antiviral Activity

    • Indole derivatives have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . One compound showed inhibitory activity against influenza A .
    • The method of application involved the preparation of the derivatives and testing their antiviral activity .
    • The results showed that the compound had an IC50 value of 7.53 μmol/L and the highest selectivity index (SI) value of 17.1 to CoxB3 virus .
  • Anti-inflammatory Activity

    • Indole derivatives have also shown anti-inflammatory activity .
  • Anticancer Activity

    • Indole derivatives have been used in the treatment of cancer cells .
  • Anti-HIV Activity

    • Indole derivatives have shown anti-HIV activity .
  • Antioxidant Activity

    • Indole derivatives have shown antioxidant activity .
  • Antimicrobial Activity

    • Indole derivatives have shown antimicrobial activity .
  • Antitubercular Activity

    • Indole derivatives have shown antitubercular activity .
  • Antidiabetic Activity

    • Indole derivatives have shown antidiabetic activity .
  • Antimalarial Activity

    • Indole derivatives have shown antimalarial activity .
  • Anticholinesterase Activities

    • Indole derivatives have shown anticholinesterase activities .
  • Organic Solar Cells

    • Certain indole derivatives, such as 2-(5,6-Difluoro-2,3-dihydro-3-oxo-1H-inden-1-ylidene)propanedinitrile, have been used to make organic solar cells .
    • These derivatives can improve the power conversion efficiency and fill factor of batteries .
  • Treatment of Various Disorders

    • The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
  • Antipsychotic Activity

    • Indole derivatives have shown antipsychotic activity . For example, Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .
  • Anti-hypertensive Activity

    • Indole derivatives have shown anti-hypertensive activity . For example, Ajmalicine, an indole alkaloid which is present in various plants, is an anti-hypertensive drug that is utilized for the treatment of high blood pressure .
  • Treatment of Various Types of Cancer

    • Indole derivatives have been used in the treatment of various types of cancer . For example, Vinblastine is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
  • Treatment of Neurological Disorders

    • Indole derivatives have shown potential in the treatment of neurological disorders .
  • Treatment of Cardiovascular Disorders

    • Indole derivatives have shown potential in the treatment of cardiovascular disorders .
  • Treatment of Respiratory Disorders

    • Indole derivatives have shown potential in the treatment of respiratory disorders .

Future Directions

Indole derivatives, including 6-chloro-5-fluoro-2,3-dihydro-1H-indole, have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

properties

IUPAC Name

6-chloro-5-fluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYDZMQIYQISAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623382
Record name 6-Chloro-5-fluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-5-fluoro-2,3-dihydro-1H-indole

CAS RN

205584-67-4
Record name 6-Chloro-5-fluoro-2,3-dihydro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205584-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-fluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-5-fluoro-2,3-dihydro-1H-indole
Reactant of Route 2
6-chloro-5-fluoro-2,3-dihydro-1H-indole
Reactant of Route 3
6-chloro-5-fluoro-2,3-dihydro-1H-indole
Reactant of Route 4
6-chloro-5-fluoro-2,3-dihydro-1H-indole
Reactant of Route 5
6-chloro-5-fluoro-2,3-dihydro-1H-indole
Reactant of Route 6
6-chloro-5-fluoro-2,3-dihydro-1H-indole

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